molecular formula C10H11FN2O B8164293 (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone

(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8164293
M. Wt: 194.21 g/mol
InChI Key: CIVQGCNIKLMZTK-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone is a fluorinated pyridine derivative with a pyrrolidine-methanone substituent at the 3-position of the pyridine ring. Key properties include:

  • Molecular Formula: C₁₀H₁₁FN₂O
  • Molecular Weight: 194.21 g/mol
  • CAS Number: 1704023-36-8
  • MDL Number: MFCD32693000 .

This compound is part of a broader class of pyridine-based molecules used in medicinal chemistry and drug development, particularly as intermediates for kinase inhibitors or bioactive molecules targeting neurological disorders. Its fluorine atom enhances metabolic stability and binding affinity, while the pyrrolidine ring contributes to conformational flexibility .

Properties

IUPAC Name

(2-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVQGCNIKLMZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-fluoropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-fluoropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring can contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural and physicochemical differences between (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features References
(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone C₁₀H₁₁FN₂O 194.21 1704023-36-8 2-Fluoro-3-pyridyl; pyrrolidine-methanone
2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine C₁₀H₁₁FN₂O₂ 210.21 1875019-02-5 Azetidine ring (4-membered); methoxy group
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₁H₁₃FN₂O 208.23 1203499-51-7 Ethanone substituent; 6-pyrrolidinyl on pyridine
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone C₁₈H₂₉FN₂O₂Si 352.52 1228666-50-9 tert-Butyldimethylsilyl (TBS) protecting group; ethanone substituent
(2-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone C₂₄H₂₂FN₅O₄S 507.53 Not provided Piperidine linker; methanesulfonylphenyl-pyrazolopyrimidine moiety
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 1228666-40-7 6-Fluoro-2-pyridyl; pyrrolidine-methanol substituent

Key Observations

The piperidine-containing analog from incorporates a bulkier aromatic system, likely enhancing interactions with hydrophobic protein pockets .

Substituent Effects: Ethanone vs. Methanone: The ethanone group in 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone increases molecular weight by ~14 g/mol compared to the parent compound, which may influence solubility or steric hindrance . Protecting Groups: The TBS-protected analog () is significantly heavier (352.52 g/mol), reflecting its utility as a synthetic intermediate rather than a final bioactive compound .

Positional Isomerism: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () demonstrates how fluoro and substituent positions (2-pyridyl vs. 3-pyridyl) alter electronic properties and hydrogen-bonding capacity via the hydroxyl group.

Pharmacokinetic Modifications :

  • The methanesulfonyl group in the piperidine-linked analog () may improve metabolic stability or solubility due to its polar nature .

Research Implications

  • Drug Design : The parent compound’s simplicity (MW 194.21) makes it a versatile scaffold for further derivatization, while bulkier analogs (e.g., TBS-protected) are critical intermediates in multi-step syntheses .
  • Structure-Activity Relationships (SAR): Minor structural changes, such as substituting pyrrolidine with azetidine or altering substituent positions, can significantly modulate bioactivity and pharmacokinetics.

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